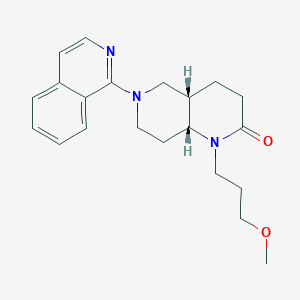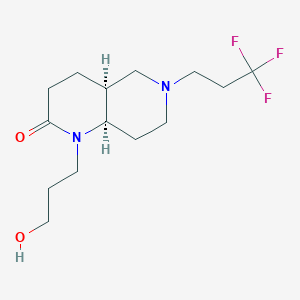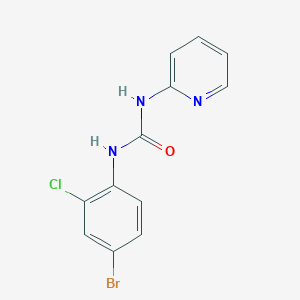![molecular formula C17H22N4OS B5317485 2-(methylthio)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5317485.png)
2-(methylthio)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylthio)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine, commonly known as MPTP, is a synthetic chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. MPTP is a potent neurotoxin that has been shown to cause Parkinson's disease-like symptoms in humans and other primates.
Mechanism of Action
MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons, where it accumulates and causes oxidative stress, leading to cell death. MPTP has been shown to selectively destroy dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease.
Biochemical and Physiological Effects:
MPTP causes a rapid and selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. MPTP has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Advantages and Limitations for Lab Experiments
MPTP is a powerful tool for studying the mechanisms of Parkinson's disease and developing new treatments. Its ability to selectively destroy dopaminergic neurons in the brain allows researchers to study the effects of Parkinson's disease in a controlled manner. However, MPTP is a potent neurotoxin that can be dangerous if mishandled. It is also important to note that the effects of MPTP on the brain may not fully replicate the effects of Parkinson's disease in humans.
Future Directions
There are several future directions for the use of MPTP in scientific research. One area of focus is the development of new treatments for Parkinson's disease. By studying the mechanisms of MPTP-induced neurodegeneration, researchers can identify new targets for drug development. Another area of focus is the use of MPTP as a tool for studying the effects of environmental toxins on the brain. MPTP has been shown to mimic the effects of certain environmental toxins, and its use in research may help identify new environmental risk factors for Parkinson's disease. Finally, there is ongoing research into the use of MPTP as a tool for studying the role of genetics in Parkinson's disease. By studying the effects of MPTP in different genetic backgrounds, researchers can gain insight into the genetic factors that contribute to Parkinson's disease susceptibility.
Synthesis Methods
MPTP is synthesized by the reaction of 2-chloro-5-methylthiopyrimidine with 3-(3-pyridinylmethoxy)-1-piperidine in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain pure MPTP.
Scientific Research Applications
MPTP is widely used in scientific research to study the mechanism of Parkinson's disease. MPTP selectively destroys dopaminergic neurons in the brain, which are the same neurons that are lost in Parkinson's disease. By studying the effects of MPTP on the brain, researchers can gain insight into the underlying mechanisms of Parkinson's disease and develop new treatments.
properties
IUPAC Name |
2-methylsulfanyl-5-[[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-23-17-19-9-15(10-20-17)11-21-7-3-5-16(12-21)22-13-14-4-2-6-18-8-14/h2,4,6,8-10,16H,3,5,7,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQDCQJUBMUHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)CN2CCCC(C2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5317404.png)
![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-4-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5317408.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B5317425.png)
![ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317432.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5317436.png)
![4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride](/img/structure/B5317459.png)
![N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide](/img/structure/B5317464.png)
![N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5317465.png)

![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylonitrile](/img/structure/B5317481.png)
![3-(butylthio)-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5317489.png)
![N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide](/img/structure/B5317497.png)